3-Methoxycinnamaldehyde

Übersicht

Beschreibung

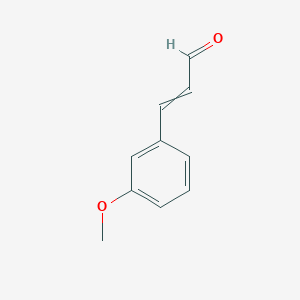

3-Methoxycinnamaldehyde is an organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.1852 g/mol . It is a derivative of cinnamaldehyde, featuring a methoxy group (-OCH₃) attached to the aromatic ring. This compound is known for its pleasant aroma and is used in various applications, including flavoring agents and fragrances.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methoxycinnamaldehyde can be synthesized through several methods. One common approach involves the condensation of 3-methoxybenzaldehyde with acetic anhydride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, is common in industrial production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form 3-methoxycinnamic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to 3-methoxycinnamyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

Oxidation: 3-Methoxycinnamic acid.

Reduction: 3-Methoxycinnamyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anti-inflammatory Effects

3-MCA has demonstrated significant anti-inflammatory properties, particularly in the context of atopic dermatitis (AD). A study explored the effects of 4-hydroxy-3-methoxycinnamaldehyde (4H3MC), a derivative of 3-MCA, on T cell activation and keratinocyte function in mouse models. The findings indicated that oral administration of 4H3MC reduced symptoms associated with AD by inhibiting T cell differentiation and proliferation, leading to decreased inflammation and immune response markers such as serum IgE levels and pathogenic cytokine expression .

1.2 Anticancer Potential

Research has highlighted the anticancer potential of cinnamaldehyde derivatives, including 3-MCA. For instance, studies have shown that cinnamaldehyde can inhibit the invasion of breast cancer cells (MDA-MB-231) and induce apoptosis in oral cancer cells (HSC-3) through mechanisms involving oxidative stress and mitochondrial dysfunction . These findings suggest that 3-MCA may also possess similar anticancer properties worth exploring further.

1.3 Antimicrobial Activity

The antimicrobial properties of 3-MCA have been documented in various studies. It has been shown to exert inhibitory effects on bacterial growth by inducing oxidative stress and reducing protein synthesis in pathogens like Escherichia coli. The aldehyde group in 3-MCA is crucial for its antimicrobial activity, as longer exposure leads to its conversion into less active forms .

Food Science Applications

2.1 Flavoring Agent

Due to its pleasant aroma and flavor profile, 3-MCA is widely used as a flavoring agent in the food industry. Its incorporation into food products not only enhances taste but also contributes to preservation due to its antimicrobial properties.

2.2 Preservation of Food Products

Studies have shown that 3-MCA can be effective in extending the shelf life of food products by inhibiting microbial growth. Its application as a natural preservative is gaining attention as consumers increasingly seek alternatives to synthetic preservatives .

Agricultural Applications

3.1 Pest Management

Research indicates that 3-MCA can be utilized in pest management strategies due to its insecticidal properties. It has been observed to repel or inhibit the growth of certain pests, making it a potential candidate for developing eco-friendly pesticides .

Data Summary Table

Case Studies

Case Study 1: Atopic Dermatitis Treatment

In vivo studies involving BALB/c mice demonstrated that administering 4H3MC significantly alleviated symptoms of AD. The treatment resulted in reduced ear thickness and immune cell infiltration at inflammatory sites, showcasing its therapeutic potential for skin conditions related to inflammation .

Case Study 2: Anticancer Mechanisms

In vitro studies on HSC-3 oral cancer cells indicated that treatment with cinnamaldehyde led to DNA damage and apoptosis through mitochondrial dysfunction. These findings support the potential role of cinnamaldehyde derivatives like 3-MCA in cancer therapy .

Wirkmechanismus

3-Methoxycinnamaldehyde can be compared with other cinnamaldehyde derivatives:

Cinnamaldehyde: The parent compound, lacking the methoxy group, is widely used for its flavoring and antimicrobial properties.

4-Hydroxy-3-methoxycinnamaldehyde: This derivative has additional hydroxyl and methoxy groups, enhancing its biological activity, particularly in anti-inflammatory and anticancer applications.

Vanillin: Another related compound, vanillin, contains a methoxy and a hydroxyl group on the aromatic ring, and is primarily used as a flavoring agent.

Uniqueness: this compound’s unique structure, with a methoxy group on the aromatic ring, imparts distinct chemical and biological properties, making it valuable in various applications.

Vergleich Mit ähnlichen Verbindungen

- Cinnamaldehyde

- 4-Hydroxy-3-methoxycinnamaldehyde

- Vanillin

Biologische Aktivität

3-Methoxycinnamaldehyde (3-MCA) is a compound derived from cinnamon, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores the biological activity of 3-MCA, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an aromatic aldehyde with the formula C10H10O3. Its structure includes a methoxy group (-OCH₃) attached to the phenyl ring of cinnamaldehyde. This modification enhances its biological properties compared to its parent compound.

Antimicrobial Activity

Research indicates that 3-MCA exhibits significant antimicrobial activity against various pathogens. A study by Wu et al. (2022) highlighted its effectiveness against methicillin-resistant Staphylococcus epidermidis (MRSE). The Minimum Inhibitory Concentration (MIC) of 3-MCA was determined to be 220 µg/mL, while the Minimum Bactericidal Concentration (MBC) was 880 µg/mL .

The antimicrobial action of 3-MCA is attributed to its ability to disrupt bacterial cell walls and induce oxidative stress. The compound increases reactive oxygen species (ROS) production in bacteria, leading to cellular damage and death. This mechanism parallels findings with other cinnamaldehyde derivatives, suggesting a common pathway in their antibacterial effects .

Anti-inflammatory Properties

3-MCA also demonstrates anti-inflammatory effects, particularly in conditions like atopic dermatitis (AD). A study involving the oral administration of 4-hydroxy-3-methoxycinnamaldehyde (a derivative closely related to 3-MCA) showed significant reductions in tissue inflammation and pro-inflammatory cytokine production in AD mouse models .

Case Study: Atopic Dermatitis

In a controlled experiment, mice treated with 4-hydroxy-3-methoxycinnamaldehyde exhibited reduced infiltration of immune cells and decreased epidermal thickness compared to untreated controls. The results indicated that treatment led to significant downregulation of key inflammatory markers such as CD4+ T cells and various cytokines .

Antioxidant Activity

The antioxidant properties of 3-MCA are critical for its biological activity. It scavenges free radicals and protects cellular components from oxidative damage. Studies have shown that compounds derived from cinnamon, including 3-MCA, enhance the body's antioxidant defenses by modulating enzymatic activities related to oxidative stress .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

(E)-3-(3-methoxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2-8H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYAQFCRAQUBTD-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.